molecular formula C28H29N3O2 B3990965 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B3990965
M. Wt: 439.5 g/mol
InChI Key: KKOLPWNHOANHJE-UHFFFAOYSA-N
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Description

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a diphenylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the piperazine and diphenylmethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperazine rings, which can then be further functionalized to introduce the pyrrolidine and diphenylmethyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
  • 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Uniqueness

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-21-12-14-24(15-13-21)31-26(32)20-25(28(31)33)29-16-18-30(19-17-29)27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,25,27H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOLPWNHOANHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
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3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
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3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
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